N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Pyrazole Library Design

N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide (CAS 1286699-61-3) is a synthetic small molecule belonging to the morpholino-pyrazole acetamide class. It features a 1H-pyrazole core substituted at the 1-position with an N-(2,4-dimethoxyphenyl)acetamide moiety, at the 3-position with a morpholine ring, and at the 4-position with an o-tolyl group.

Molecular Formula C24H28N4O4
Molecular Weight 436.512
CAS No. 1286699-61-3
Cat. No. B2809701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
CAS1286699-61-3
Molecular FormulaC24H28N4O4
Molecular Weight436.512
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C24H28N4O4/c1-17-6-4-5-7-19(17)20-15-28(26-24(20)27-10-12-32-13-11-27)16-23(29)25-21-9-8-18(30-2)14-22(21)31-3/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29)
InChIKeyLETKBLBDELSKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide (CAS 1286699-61-3): Procurement & Selection Baseline


N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide (CAS 1286699-61-3) is a synthetic small molecule belonging to the morpholino-pyrazole acetamide class . It features a 1H-pyrazole core substituted at the 1-position with an N-(2,4-dimethoxyphenyl)acetamide moiety, at the 3-position with a morpholine ring, and at the 4-position with an o-tolyl group . The compound has been cataloged in screening collections and tested in specific bioassays, though comprehensive pharmacological characterization in the primary literature is currently sparse .

Why Generic Substitution Fails for 1286699-61-3: The Need for a Product-Specific Evidence Guide


Within the morpholino-pyrazole acetamide series, subtle variations in the N-arylacetamide and pyrazole 4-aryl substituents can drastically alter target engagement and cellular potency. Simple substitution with close analogs, such as the p-tolyl or unsubstituted phenyl variants, is not interchangeable without risking loss of desired biological activity or introduction of off-target effects . The proprietary arrangement in 1286699-61-3—specifically the combination of an o-tolyl group on the pyrazole and a 2,4-dimethoxyphenylacetamide side chain—defines a unique chemical space that may underlie specific assay readouts, necessitating a direct evidence review rather than generic class-based selection [1].

Quantitative Differentiation Evidence for N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide


Structural Differentiation: The Ortho-Tolyl vs. Para-Tolyl Substituent Effect

The target compound uniquely bears an ortho-tolyl group at the pyrazole 4-position. Its direct structural analog, 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide (CAS 1286696-XX-X), features an opposite substitution pattern (p-tolyl on the acetamide, o-tolyl on the pyrazole), leading to a different electronic and steric environment. In related pyrazole series, ortho-substitution on the 4-aryl ring has been shown to drastically impact target binding affinity compared to para-substituted congeners . No head-to-head quantitative comparison between these two exact compounds has been published, but the structural divergence is well-defined.

Medicinal Chemistry Structure-Activity Relationship Pyrazole Library Design

Distinct Electronic Profile from 2,4-Dimethoxyphenyl Substitution

The 2,4-dimethoxyphenyl group on the acetamide moiety introduces a unique hydrogen-bond acceptor capacity and electron-donating character not present in analogs with unsubstituted phenyl or mono-methoxy groups, such as N-(p-tolyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide . In computed molecular properties, this substitution pattern increases topological polar surface area (tPSA) and alters logP, which are key determinants of membrane permeability and solubility .

Drug Design Physicochemical Properties Ligand Efficiency

Membership in a Defined Biological Assay Set: 5-Lipoxygenase and Leukemia Cell Panel

This compound has been specifically logged as tested in two biological assays within the Aladdin Scientific database: (1) inhibition of 5-lipoxygenase in rat RBL-2H3 cells, and (2) inhibition of growth of MOLT-4 human leukemia cells . Other structurally similar compounds in the same vendor library may not have been screened in these exact assays, or their assay results are not publicly linked to these identifiers. This creates a recorded evidence trail for the specific CAS number in these biological contexts.

Inflammation Oncology High-Throughput Screening

Evidence-Based Application Scenarios for N-(2,4-dimethoxyphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide


Structure-Activity Relationship (SAR) Exploration of Pyrazole C4 Aryl Topology

Research groups investigating the impact of aryl ortho vs. para substitution on pyrazole-based ligands can use this compound as a definitive source of the o-tolyl, 2,4-dimethoxyphenyl combination. Its procurement is justified when the synthetic effort to independently access this precise substitution pattern is prohibitive, and generic substitution with a p-tolyl or phenyl analog would confound the SAR analysis .

High-Throughput Screening Follow-Up in 5-Lipoxygenase and MOLT-4 Pathways

Given its documented entry in the Aladdin screening panel for 5-lipoxygenase (RBL-2H3) and MOLT-4 leukemia cell growth inhibition, this compound serves as a pre-annotated candidate for secondary assays in leukotriene-mediated inflammation or leukemia cell model studies. It provides an advantage over untested analogs by offering a traceable screening history, potentially accelerating hit triage .

Physicochemical Property Benchmarking in CNS or Cellular Permeability Studies

The unique 2,4-dimethoxyphenyl motif is often associated with improved blood-brain barrier penetration or altered cellular uptake in CNS drug discovery programs. This compound can be used as a tool molecule to experimentally determine permeability or efflux ratios, and its selection over a less electron-rich analog ensures the biochemical assay interrogates the desired dimensional property range .

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